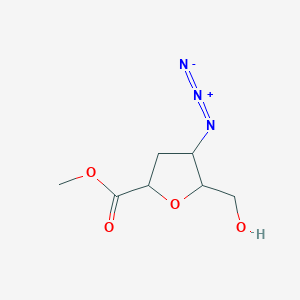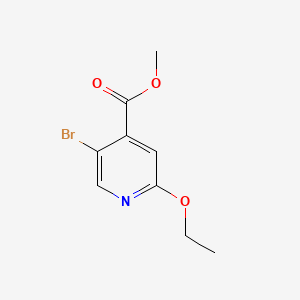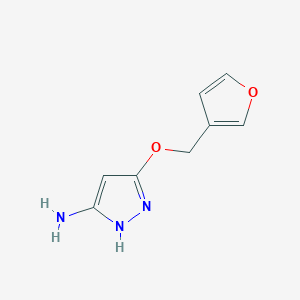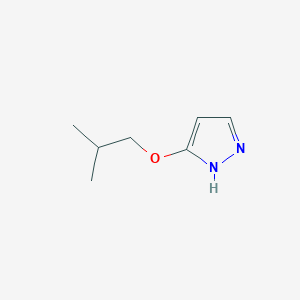
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a bromine atom and a nitrile group in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that allow for high yields and purity are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the initial cyclization step.
Arylhalides: Can be used as coupling partners in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocycles.
Aplicaciones Científicas De Investigación
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile involves its interaction with various molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to participate in a range of chemical reactions, which can lead to the formation of active compounds with specific biological activities. The exact molecular targets and pathways depend on the specific application and the structure of the resulting compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-methylimidazole: Lacks the bromine and nitrile groups, making it less reactive in certain types of chemical reactions.
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is unique due to the presence of both the bromine atom and the nitrile group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H6BrN3 |
|---|---|
Peso molecular |
200.04 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-5-9-4-6(7)10(5)3-2-8/h4H,3H2,1H3 |
Clave InChI |
GQERXCGQCCTSPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)








![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)

![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
